molecular formula C9H18O<br>(CH3CH(CH3)CH2)2CO<br>C9H18O B141440 2,6-Dimethyl-4-heptanone CAS No. 108-83-8

2,6-Dimethyl-4-heptanone

Cat. No. B141440
CAS RN: 108-83-8
M. Wt: 142.24 g/mol
InChI Key: PTTPXKJBFFKCEK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-heptanone is a chemical compound that has been studied in various contexts due to its properties and potential applications. It is used as a solvent in the extraction of trace metals from aqueous samples, as indicated by a method involving its use alongside ammonium pyrrolidinedithiocarbamate for the determination of metals like V, Cr, Fe, Co, Ni, Cu, Zn, Mo, Cd, and Pb by flame atomic absorption spectrometry .

Synthesis Analysis

The synthesis of compounds related to 2,6-Dimethyl-4-heptanone has been explored in several studies. For instance, optically pure 2,6-dimethyl-3,5-heptanediol, which is structurally related to 2,6-Dimethyl-4-heptanone, has been synthesized using enantiodifferentiating hydrogenation and preferential recrystallization . Another study describes a multi-step synthesis starting from dimedone to create 4,4-dimethyl-1,6-heptadiyne, which is a building block for other compounds like alcyopterosin O .

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of molecules related to 2,6-Dimethyl-4-heptanone has been a subject of study. Bicyclo[4.1.0]hept-1,6-ene, for instance, was generated and observed to undergo dimerization and further reactions to form various products . The oxidation and rearrangement of chrysanthemic acid, which is structurally related, were also investigated, leading to novel insights into cyclopropane ring cleavages .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-4-heptanone and related compounds have been reviewed, particularly in the context of their use as fragrance ingredients. The toxicologic and dermatologic profiles of 2,6-dimethyl-2-heptanol and 2,6-dimethyl-4-heptanol, which share structural similarities with 2,6-Dimethyl-4-heptanone, have been summarized, providing insights into their safety and potential effects .

Scientific Research Applications

Atmospheric Chemistry

The gas-phase reactions of OH radicals with 2,6-dimethyl-4-heptanone have been studied, providing insights into atmospheric chemical processes. Acetone and 2-methylpropanal are identified as reaction products, with the study revealing mechanisms of isomerization in alkoxy radicals formed from 2,6-dimethyl-4-heptanone. This research is significant in understanding the chemical behavior of ketones in the atmosphere (Atkinson & Aschmann, 1995).

Trace Metals Analysis

2,6-Dimethyl-4-heptanone has been used in the solvent extraction of trace metals in water samples. This method, involving simultaneous solvent extraction followed by flame atomic absorption spectrometry, demonstrates the application of 2,6-dimethyl-4-heptanone in environmental and analytical chemistry (Bone & Hibbert, 1979).

Chemical Synthesis

Optically pure 2,6-dimethyl-3,5-heptanediol, derived from 2,6-dimethyl-4-heptanone, has been synthesized as a chiral auxiliary. This highlights the use of 2,6-dimethyl-4-heptanone in stereochemical applications and the synthesis of complex organic compounds (Sugimura et al., 1990).

Electrochemistry

Electrochemical studies involving 2,6-dimethyl-4-heptanone have explored its behavior as an organic phase in the establishment of liquid/liquid interfaces. This research provides valuable information for applications in electroanalytical chemistry and the development of electrochemical sensors (Zhang et al., 2016).

Safety And Hazards

Inhalation of 2,6-Dimethyl-4-heptanone vapor causes irritation of the nose and throat. Ingestion causes irritation of the mouth and stomach. The vapor irritates eyes, and contact with the liquid irritates the skin .

properties

IUPAC Name

2,6-dimethylheptan-4-one
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InChI

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3
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InChI Key

PTTPXKJBFFKCEK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CC(=O)CC(C)C
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Molecular Formula

C9H18O, Array
Record name DIISOBUTYL KETONE
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DSSTOX Substance ID

DTXSID4025080
Record name Diisobutyl ketone
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Molecular Weight

142.24 g/mol
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Physical Description

Diisobutyl ketone appears as a clear colorless liquid. Flash point 140 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid with a fruity and sweet or menthol-like odour, Colorless liquid with a mild, sweet odor.
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Record name 4-Heptanone, 2,6-dimethyl-
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Boiling Point

331 °F at 760 mmHg (NTP, 1992), 169.4 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 334 °F
Record name DIISOBUTYL KETONE
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Flash Point

140 °F (NTP, 1992), 49 °C, 120 °F (49 °C) (Closed cup), 49 °C c.c., 140 °F, 120 °F
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Solubility

Slightly soluble (NTP, 1992), Miscible with ethanol, ether; soluble in carbon tetrachloride, SOL IN CHLOROFORM, Miscible with benzene, Miscibile with most organic liquids, For more Solubility (Complete) data for DIISOBUTYL KETONE (6 total), please visit the HSDB record page., 2.64 mg/mL at 24 °C, Solubility in water: none, insoluble in water; soluble in alcohol and oils, 0.05%
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Density

0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8062 at 20 °C/4 °C, Bulk density: 6.7 lb/gal at 20 °C; coefficient of expansion: 0.00101 at 20 °C, Saturated vapor density= 0.00088 lb/cu ft @ 70 °F, Relative density (water = 1): 0.805, 0.808, 0.81
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Record name Diisobutyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0216.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.9 (air= 1), Relative vapor density (air = 1): 4.9
Record name DIISOBUTYL KETONE
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Vapor Pressure

2.4 mmHg (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23, 2 mmHg
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Record name DIISOBUTYL KETONE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Product Name

2,6-Dimethyl-4-heptanone

Color/Form

WATER CLEAR LIQUID, Colorless oil, Colorless liquid

CAS RN

108-83-8, 68514-40-9
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Melting Point

-51.5 °F (NTP, 1992), -41.5 °C, -42 °C, -51.5 °F, -43 °F
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Synthesis routes and methods I

Procedure details

As demonstrated by entries 4 and 5 in Table 1, at about 130° C., the conversion of the three-carbon feedstock starting from acetone and hydrogen is 16.4% and from isopropanol is 8.6%. Isopropanol becomes the major reaction product, while MIBC predominates over MIBK in the aldol product. Small amounts of mesityl oxide are also seen, however, no diisobutylketone is formed. Thus, 130° C. favors secondary alcohols over ketones and the conversion of three-carbon feedstock to aldol products is poor.
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Synthesis routes and methods II

Procedure details

Pd was found to be the most effective among metals used for the hydrogenation function of catalysts. The 1% wt. n-Pd/n-ZnCr2O4 gave the most active and selective catalyst for direct synthesis of MIBK from acetone. The highest MIBK selectivity of 72.1% was obtained at 77.3 wt % acetone conversion at 350° C. The total MIBK and DIBK selectivity of 85.6% was obtained at these conditions (Table 5, FIG. 2).
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Synthesis routes and methods III

Procedure details

10 g of acetone, 2 g of cobalt bromide (CoBr.6H2O), 2 g of triphenylphosphine and 5 g of N-methyl-2-pyrrolidone were added to a shaking-type, stainless steel autoclave having a net capacity of 100 ml, and a mixed gas of hydrogen and carbon monoxide (molar ratio of H2 /CO=1) were introduced thereto under a pressure of 180 kg/cm2 gage, and reaction was carried out at 250° C. for two hours. As a result, a selectivity to methylisobutylketone of 75% was obtained with an acetone conversion of 48.6% by mole. In addition, isopropanol, methylpentylketone, diisobutylketone, mesityl oxide, etc. were formed as by-products.
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Synthesis routes and methods IV

Procedure details

Per hour, 1.5 liters of acetone were passed by the trickle method, i.e. from above, through this tubular reactor, which was at 150° C. and under a hydrogen pressure of 25 bar. This speed corresponds to a mean residence time of about 2 hours, within which an acetone conversion of 38% was achieved. The yield of 4-methylpentan-2-one, based on material converted, was 91%; in addition, 1% of isopropanol, 3% of the double-sided aldolization product 2,6-dimethylheptan-4-one and 2% of 4-methylpent-3-en-2-one were formed. Since the last-mentioned compound is an intermediate of 4-methylpentan-2-one and can be recycled to the synthesis reaction, in order to undergo hydrogenation, the yield of desired products totalled 92%. The conversion and yields were determined by gas chromatography.
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Synthesis routes and methods V

Procedure details

DIBK is generally produced at the same time as methyl isobutyl ketone (MIBK) in a condensation reaction of acetone. However, the conversion and the selectivity for DIBK are very low and wholly insufficient.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-heptanone
Reactant of Route 2
2,6-Dimethyl-4-heptanone
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4-heptanone
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4-heptanone
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-heptanone
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-heptanone

Citations

For This Compound
834
Citations
R Atkinson, SM Aschmann - International journal of chemical …, 1995 - Wiley Online Library
The gas‐phase reactions of the OH radical with 4‐methyl‐2‐pentanone and 2,6‐dimethyl‐4‐heptanone have been investigated in the presence of NO x . Acetone and 2‐…
Number of citations: 27 onlinelibrary.wiley.com
KM Bone, WD Hibbert - Analytica Chimica Acta, 1979 - Elsevier
A method is described for the determination of ten trace metals (V, Cr, Fe, Co, Ni, Cu, Zn, Mo, Cd, Pb) in aqueous samples by simultaneous solvent extraction followed by flame atomic …
Number of citations: 69 www.sciencedirect.com
F Veselý, P Barcal, M Zábranský… - Collection of …, 1989 - cccc.uochb.cas.cz
Molar heat capacities of 4-methyl-2-pentanone and 2,6-dimethyl-4-heptanone in the liquid state have been measured at a constant pressure over the temperature range 298.15 to …
Number of citations: 11 cccc.uochb.cas.cz
DP Arfsten, LV Kane, KR StiU - 2002 - researchgate.net
… 4,6-Dimethyl-2-heptanone is similar in chemical structure to 2-6-dimethyl-4-heptanone. The NOEL for 2-6-dimethyl-4-heptanone toxicity in rats of 125 ppm was used as a point of …
Number of citations: 2 www.researchgate.net
T Moriyoshi, Y Uosaki, T Sakamoto… - The Journal of Chemical …, 1989 - Elsevier
Experimental tie-line measurements were made on (water + ethanol + 2,6-dimethyl-4-heptanone) in the range 0.1 to 200 MPa at 298.15 and 323.15 K. The binodal curves obtained …
Number of citations: 7 www.sciencedirect.com
JL O'Donoghue, WJ Krasavage, GD DiVincenzo… - Toxicology and Applied …, 1982 - Elsevier
Methyl heptyl ketone (MHK) was the only one of a series of commercial-grade, aliphatic solvents tested (ie, diisoamyl ketone, diisobutyl ketone, methyl isoamyl ketone, di-n-propyl ketone…
Number of citations: 11 www.sciencedirect.com
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2010 - Springer
pVT data of poly(dimethylsiloxane) in 2,6-dimethyl-4-heptanone Page 1 pVT data of poly(dimethylsiloxane) in 2,6-dimethyl-4-heptanone Data extract from Landolt-Börnstein VIII/6D2: Polymers …
Number of citations: 2 link.springer.com
MH Hack, CW Leatherman - Journal of Chromatography, 1961 - cabdirect.org
… 2: 6-dimethyl-4-heptanone, methanol and water (100: 25: 4), an acidic system of 2: 6-dimethyl-4-heptanone… : 2) and a basic system of 2: 6-dimethyl-4-heptanone, pyridine and water (50: …
Number of citations: 19 www.cabdirect.org
X Zhang, S Zhang, X Zhang, M Li, Y Gu… - Journal of Electroanalytical …, 2016 - Elsevier
The electrochemical behaviors of ten derivatives of ketone as the organic phases for the establishment of liquid/liquid interfaces were investigated by cyclic voltammetry and …
Number of citations: 1 www.sciencedirect.com
O Fujino, S Nishida, H Togawa, K Hiraki - Analytical sciences, 1991 - Springer
Trace amounts of ytterbium in seawater were coprecipitated with iron(HI) hydroxide, and the precipitate was dissolved in 2 ml of 8 mol/dm 3 hydrochloric acid. Iron(III) ions were …
Number of citations: 15 link.springer.com

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